Alpha-2 Adrenergic Receptor Binding Affinity: Superior Potency vs. Alpha-1 Subtype
2-Chloro-N-(1-pyrazin-2-yl-ethyl)-acetamide demonstrates a pronounced selectivity window for alpha-2 over alpha-1 adrenergic receptors in rat cortex. The compound binds alpha-2 adrenergic receptors with a Ki of 6.5 nM and an IC50 of 7 nM in [3H]rauwolscine displacement assays [1]. In contrast, its affinity for alpha-1 adrenergic receptors is substantially weaker, with a Ki of 400 nM and an IC50 of 2,500 nM in [3H]prazosin displacement assays [2]. This represents an approximately 60-fold higher affinity for alpha-2 over alpha-1 receptors (based on Ki), a selectivity profile that distinguishes it from less selective adrenergic ligands.
| Evidence Dimension | Adrenergic Receptor Binding Affinity |
|---|---|
| Target Compound Data | Alpha-2: Ki = 6.5 nM, IC50 = 7 nM; Alpha-1: Ki = 400 nM, IC50 = 2,500 nM |
| Comparator Or Baseline | Alpha-1 adrenergic receptor (same assay system) |
| Quantified Difference | ~60-fold higher affinity for alpha-2 vs. alpha-1 (based on Ki) |
| Conditions | Rat cortex membrane preparations; [3H]rauwolscine (alpha-2) and [3H]prazosin (alpha-1) displacement assays |
Why This Matters
This selectivity profile enables preferential modulation of alpha-2 adrenergic pathways, which are implicated in analgesia, sedation, and blood pressure regulation, while minimizing alpha-1-mediated cardiovascular effects.
- [1] BindingDB. BDBM50226155 CHEMBL543684. Binding affinity towards alpha-2 adrenergic receptor from rat cortex. Ki: 6.5 nM; IC50: 7 nM. View Source
- [2] BindingDB. BDBM50226155 CHEMBL543684. Inhibition of [3H]prazosin binding to alpha-1 adrenergic receptor from rat liver. Ki: 400 nM; IC50: 2,500 nM. View Source
